molecular formula C15H15N3O7 B403955 METHYL 1,6-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

METHYL 1,6-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B403955
M. Wt: 349.29g/mol
InChI Key: AZBCCXGNYMFLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 1,6-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimidine ring, a nitro group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1,6-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the nitration of a benzodioxole precursor to introduce the nitro group.

    Pyrimidine Ring Formation: The pyrimidine ring is formed through a cyclization reaction involving appropriate precursors.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 1,6-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Benzodioxoles: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

METHYL 1,6-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 1,6-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group and benzodioxole moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
  • Methyl 1,6-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidine carboxylate

Uniqueness

METHYL 1,6-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. The presence of both the nitro group and the benzodioxole moiety contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C15H15N3O7

Molecular Weight

349.29g/mol

IUPAC Name

methyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C15H15N3O7/c1-7-12(14(19)23-3)13(16-15(20)17(7)2)8-4-10-11(25-6-24-10)5-9(8)18(21)22/h4-5,13H,6H2,1-3H3,(H,16,20)

InChI Key

AZBCCXGNYMFLNL-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)OC

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)OC

Origin of Product

United States

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